molecular formula C11H14BF3KN B13486080 Potassium trifluoro(3-(pyrrolidin-1-ylmethyl)phenyl)borate

Potassium trifluoro(3-(pyrrolidin-1-ylmethyl)phenyl)borate

Katalognummer: B13486080
Molekulargewicht: 267.14 g/mol
InChI-Schlüssel: SOPGIGNOEQCYAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is a chemical compound with the empirical formula C5H11BF3KN and a molecular weight of 192.05 g/mol This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyrrolidin-1-ylmethyl phenyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide typically involves the reaction of a pyrrolidin-1-ylmethyl phenyl compound with a trifluoroborate reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted borates, while oxidation and reduction reactions can produce different oxidation states of the borate compound .

Wirkmechanismus

The mechanism of action of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new bonds with electrophilic species. This reactivity is crucial in processes like the Suzuki-Miyaura coupling, where the compound transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is unique due to its specific structure, which includes a pyrrolidin-1-ylmethyl phenyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .

Eigenschaften

Molekularformel

C11H14BF3KN

Molekulargewicht

267.14 g/mol

IUPAC-Name

potassium;trifluoro-[3-(pyrrolidin-1-ylmethyl)phenyl]boranuide

InChI

InChI=1S/C11H14BF3N.K/c13-12(14,15)11-5-3-4-10(8-11)9-16-6-1-2-7-16;/h3-5,8H,1-2,6-7,9H2;/q-1;+1

InChI-Schlüssel

SOPGIGNOEQCYAC-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC(=CC=C1)CN2CCCC2)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.